

# Belnacasan (VX-765): A Technical Overview of a Selective Caspase-1 Inhibitor

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## Compound of Interest

Compound Name: Belnacasan

Cat. No.: B1684658

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## Introduction

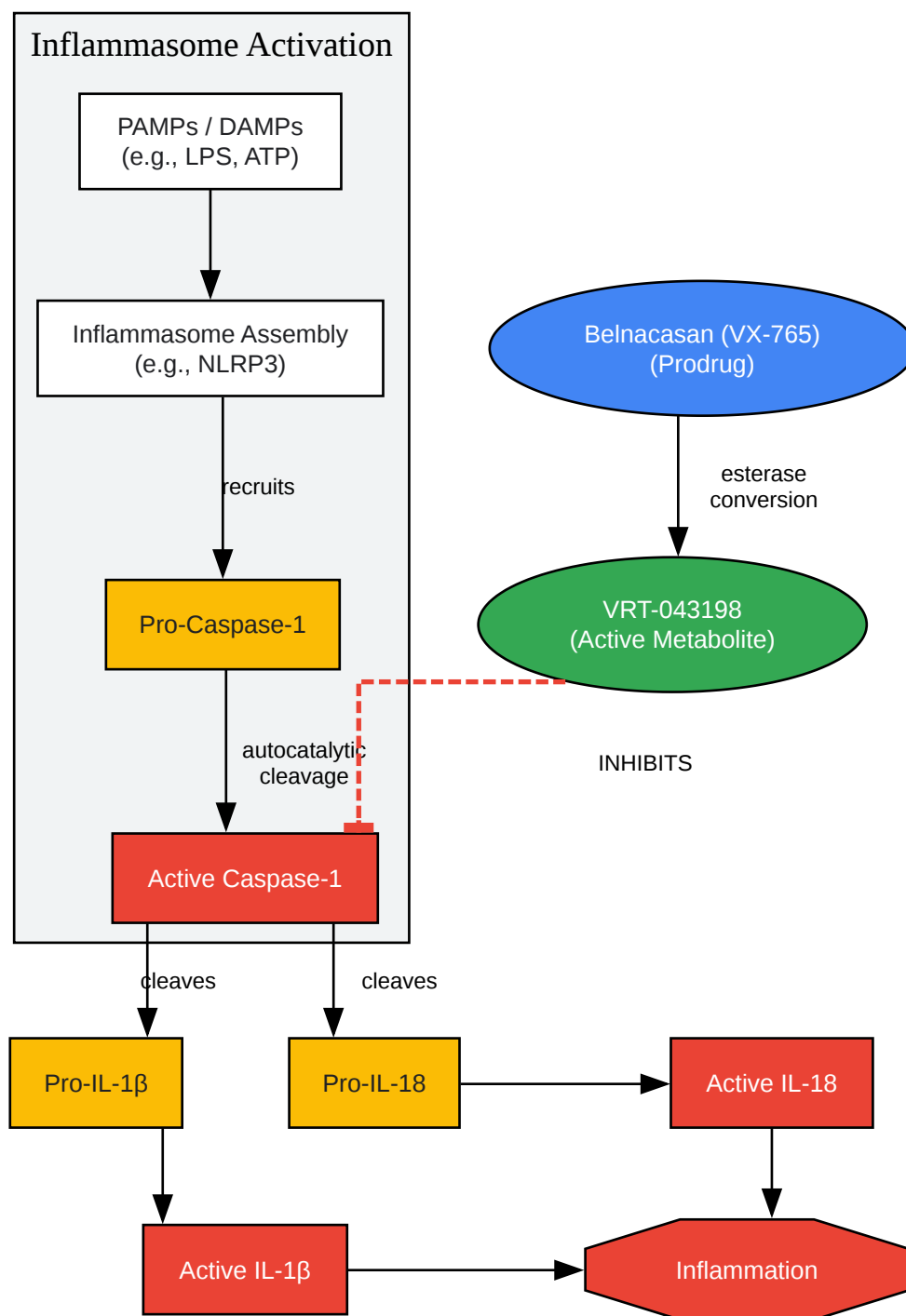
**Belnacasan** (VX-765) is an orally bioavailable investigational drug developed by Vertex Pharmaceuticals. It functions as a potent and selective inhibitor of caspase-1, a key enzyme in the inflammatory cascade.[1][2] **Belnacasan** itself is a prodrug, designed to be rapidly metabolized in the body to its active form, VRT-043198.[1][2] The primary therapeutic rationale for developing a caspase-1 inhibitor is to block the production of potent pro-inflammatory cytokines, specifically interleukin-1 $\beta$  (IL-1 $\beta$ ) and interleukin-18 (IL-18).[3][4] Consequently, **Belnacasan** has been evaluated for its potential in treating a range of inflammatory and autoimmune conditions, including epilepsy, psoriasis, and arthritis.[1][2]

## Mechanism of Action: Targeting the Inflammasome Pathway

**Belnacasan's** therapeutic effect is rooted in its ability to interrupt a critical inflammatory signaling pathway. Caspase-1, its primary target, is a cysteine protease that is essential for the maturation of IL-1 $\beta$  and IL-18.[5] These cytokines are synthesized as inactive precursors (pro-IL-1 $\beta$  and pro-IL-18) and require proteolytic cleavage by active caspase-1 to become biologically active and secreted.[6][7]

The activation of caspase-1 is tightly regulated and occurs within a large, multi-protein complex known as the inflammasome.[8][9] Various pathogen-associated molecular patterns (PAMPs) or danger-associated molecular patterns (DAMPs) can trigger the assembly of the inflammasome, which recruits pro-caspase-1 molecules and facilitates their auto-activation.[7][9]

**Belnacasan** (VX-765) is administered as a prodrug and is converted by plasma esterases into VRT-043198.[10] VRT-043198 is a potent, competitive inhibitor that acts via covalent modification of the catalytic cysteine residue in the active site of caspase-1 and the related caspase-4, thereby preventing the processing and release of active IL-1 $\beta$  and IL-18.[3][10][11] This targeted inhibition of cytokine production forms the basis of its anti-inflammatory effects.[3]



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**Belnacasan**'s mechanism of action in the inflammasome pathway.

## Pharmacological Data

**Belnacasan**'s active metabolite, VRT-043198, has demonstrated potent and selective inhibition of caspase-1 and related caspases. Its efficacy has been confirmed in various in vitro and in vivo models of inflammation.

Table 1: In Vitro Inhibitory Activity of VRT-043198

| Target Enzyme                   | Parameter | Value                       | Reference      |
|---------------------------------|-----------|-----------------------------|----------------|
| <b>Caspase-1</b>                | <b>Ki</b> | <b>0.8 nM</b>               | <b>[3][12]</b> |
| Caspase-4                       | Ki        | < 0.6 nM                    | [3][12]        |
| IL-1 $\beta$ Release<br>(PBMCs) | IC50      | 0.67 $\mu$ M - 0.99 $\mu$ M | [3][12]        |

| IL-1 $\beta$  Release (Whole Blood) | IC50 | 1.9  $\mu$ M |[12] |

PBMCs: Peripheral Blood Mononuclear Cells

Table 2: Preclinical Efficacy of **Belnacasan** (VX-765)

| Disease Model              | Species         | Dosing Regimen               | Key Findings   | Reference |
|----------------------------|-----------------|------------------------------|--|-----------|
| Collagen-Induced Arthritis | Mouse           | 100-200 mg/kg, p.o.          | Dose-dependent reduction in paw inflammation scores; protection from joint damage.   | [1][12]   |
| Collagen-Induced Arthritis | Mouse           | 100 mg/kg, i.p., twice daily | Reduced joint clinical scores, suppressed bone marrow edema, prevented bone erosion. | [13]      |
| Acute Partial Seizures     | Rat             | N/A                          | Inhibited seizures in preclinical models.  |           |
| Chronic Epilepsy           | Mouse           | 50-200 mg/kg                 | Significantly reduced chronic epileptic activity in a dose-dependent manner.         | [3]       |
| HIV-1 Infection            | Humanized Mouse | 200 mg/kg, i.p., once daily  | Reduced plasma viral load and total HIV-1 DNA.                                       | [14]      |

| Acute Lung Injury (LPS-induced) | Mouse | 50 mg/kg | Inhibited pyroptosis, reduced inflammation, and preserved organ morphology. |[15] |

## Experimental Protocols

The development of **Belnacasan** involved a series of standardized in vitro and in vivo assays to characterize its mechanism and efficacy.

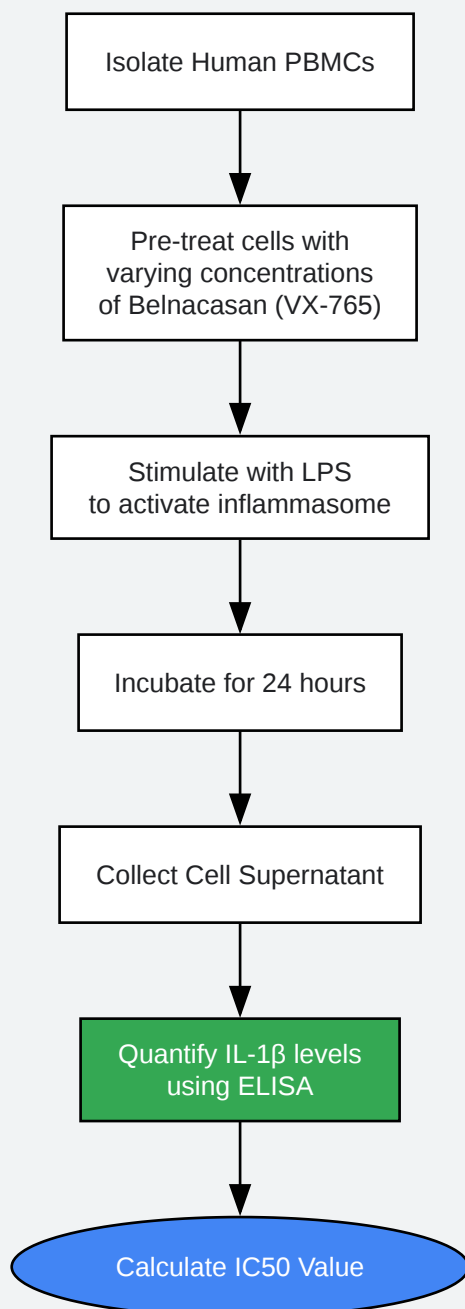
### Enzyme Inhibition Assay

- Objective: To determine the inhibitory constant ( $K_i$ ) of VRT-043198 against purified caspase enzymes.
- Methodology:
  - Recombinant human caspase-1 is incubated with varying concentrations of the inhibitor (VRT-043198) in a reaction buffer (e.g., 10 mM Tris, pH 7.5, 0.1% CHAPS, 1 mM DTT). [\[12\]](#)
  - A fluorogenic or colorimetric caspase-1 substrate (e.g., Ac-YVAD-AMC or suc-YVAD-p-nitroanilide) is added to initiate the reaction. [\[12\]](#)
  - The rate of substrate hydrolysis is monitored over time using a fluorometer or spectrophotometer.
  - Data are analyzed to calculate the  $IC_{50}$  and subsequently the  $K_i$  value, which represents the inhibitor's binding affinity.
- Selectivity: To determine selectivity, the same assay is performed with other caspases (e.g., caspase-3, -8, -9) using their respective preferred substrates (e.g., Ac-DEVD-AMC). [\[12\]](#) VRT-043198 has shown high selectivity (100- to 10,000-fold) for caspase-1 over other caspases. [\[16\]](#)

### Cell-Based Cytokine Release Assay

- Objective: To measure the potency of **Belnacasan** in inhibiting IL-1 $\beta$  and IL-18 release from immune cells.
- Methodology:

- Human peripheral blood mononuclear cells (PBMCs) or whole blood are isolated from healthy donors.
- Cells are pre-treated for a short duration (e.g., 30 minutes) with various concentrations of **Belnacasan** (VX-765).[\[12\]](#)
- Inflammasome activation is induced by stimulating the cells with an agent like lipopolysaccharide (LPS).
- After an incubation period (e.g., 24 hours), the cell supernatant is collected.
- The concentration of IL-1 $\beta$  and IL-18 in the supernatant is quantified using a specific enzyme-linked immunosorbent assay (ELISA).
- The IC50 value is calculated from the dose-response curve.
- Specificity Control: The release of other cytokines not primarily dependent on caspase-1, such as TNF- $\alpha$  or IL-6, is also measured to confirm the selective action of the inhibitor.[\[3\]](#)[\[4\]](#)

Experimental Workflow: Cellular IL-1 $\beta$  Inhibition Assay

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Workflow for assessing IL-1 $\beta$  inhibition in PBMCs.

## Clinical Development and Trials

**Belnacasan** has been evaluated in human clinical trials for several indications. While it has demonstrated a favorable safety profile, it has not yet shown sufficient efficacy to gain regulatory approval for any specific application.[2]

Table 3: Summary of Key Clinical Trials for **Belnacasan** (VX-765)



| Trial Identifier | Phase | Indication                           | Participants | Dosing                    | Key Findings & Status  | Reference                                |
|------------------|-------|--------------------------------------|--------------|---------------------------|--|--|
| NCT00205465      | 2     | Psoriasis                            | 64           | N/A                       | Completed. Results not published in peer-reviewed journals.  | <a href="#">[1]</a>                      |
| NCT01048255      | 2a    | Treatment-Resistant Partial Epilepsy | 60           | 900 mg, three times daily | Safety profile was similar to placebo; most common adverse events were headache and dizziness. Supported moving to a Phase 2b study. | <a href="#">[1]</a>                      |
| NCT01501383      | 2b    | Treatment-Resistant Partial Epilepsy | N/A          | N/A                       | Terminated by the sponsor before completion.   | <a href="#">[1]</a> <a href="#">[15]</a> |

| NCT05164120 | 2 | Mild to Moderate COVID-19 | N/A | N/A | Completed. |[\[15\]](#) |

In a Phase 2a study for treatment-resistant epilepsy (NCT01048255), **Belnacasan** was generally well-tolerated. The most frequent adverse events included headache, dizziness, fatigue, and gastrointestinal issues, which were mostly mild to moderate.[1] Dizziness was the only adverse event with a frequency of 10% or greater in the VX-765 group compared to placebo.[1] Despite promising preclinical data and a good safety profile, the subsequent larger Phase 2b trial in epilepsy was terminated, and the drug has not progressed to Phase 3 for this indication.[1]

## Conclusion

**Belnacasan** (VX-765) represents a significant effort in the targeted development of anti-inflammatory therapeutics. As a potent and selective prodrug inhibitor of caspase-1, it effectively blocks the production of key inflammatory cytokines IL-1 $\beta$  and IL-18. Extensive preclinical studies have validated its mechanism of action and demonstrated efficacy in various animal models of inflammatory diseases. However, despite a favorable safety profile in early-phase clinical trials, **Belnacasan** has yet to demonstrate sufficient clinical efficacy to proceed to late-stage development for the indications studied. Research continues into the potential applications of caspase-1 inhibition, and the development of **Belnacasan** provides a valuable case study for future drug discovery efforts in this pathway.

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